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molecular formula C5H12O2<br>(CH3)2C(CH2OH)2<br>C5H12O2 B033123 Neopentyl glycol CAS No. 126-30-7

Neopentyl glycol

Cat. No. B033123
M. Wt: 104.15 g/mol
InChI Key: SLCVBVWXLSEKPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08889730B2

Procedure details

To a solution of (S)-tert-butyl 2-((4-bromo-2-methoxyphenoxy)methyl)pyrrolidine-1-carboxylate (77 mg, 0.20 mmol) in toluene (1.5 mL) was added methyl 6-chloro-5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-1H-indole-3-carboxylate (77 mg, 0.24 mmol), [1,1′-bis(diphenylphosphino)ferrocene]dichloropalladium(II) dichloromethane complex (6.7 mg, 0.0080 mmol), ethanol (absolute, 0.5 mL), and potassium carbonate (2M solution in water, 0.4 mL, 0.80 mmol). Nitrogen was bubbled through the mixture for 20 min. The mixture was then sealed and heated to 90° C. After 18 h, the mixture was allowed to cool to 23° C., diluted with ethyl acetate (5 mL), and filtered through Celite. The filtrate was dried over sodium sulfate and concentrated in vacuo. Purification by column chromatography (silica gel, 0-50% ethyl acetate in heptane) afforded the title compound contaminated with neopentyl glycol.
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
0.4 mL
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:21]=[CH:20][C:5]([O:6][CH2:7][C@@H:8]2[CH2:12][CH2:11][CH2:10][N:9]2[C:13]([O:15][C:16]([CH3:19])([CH3:18])[CH3:17])=[O:14])=[C:4]([O:22][CH3:23])[CH:3]=1.[Cl:24][C:25]1[CH:33]=[C:32]2[C:28]([C:29]([C:34]([O:36][CH3:37])=[O:35])=[CH:30][NH:31]2)=[CH:27][C:26]=1B1[O:43][CH2:42][C:41]([CH3:45])([CH3:44])[CH2:40][O:39]1.C(O)C.C(=O)([O-])[O-].[K+].[K+]>C1(C)C=CC=CC=1>[C:16]([O:15][C:13]([N:9]1[CH2:10][CH2:11][CH2:12][C@H:8]1[CH2:7][O:6][C:5]1[CH:20]=[CH:21][C:2]([C:26]2[CH:27]=[C:28]3[C:32](=[CH:33][C:25]=2[Cl:24])[NH:31][CH:30]=[C:29]3[C:34]([O:36][CH3:37])=[O:35])=[CH:3][C:4]=1[O:22][CH3:23])=[O:14])([CH3:19])([CH3:18])[CH3:17].[OH:39][CH2:40][C:41]([CH3:45])([CH2:42][OH:43])[CH3:44] |f:3.4.5|

Inputs

Step One
Name
Quantity
77 mg
Type
reactant
Smiles
BrC1=CC(=C(OC[C@H]2N(CCC2)C(=O)OC(C)(C)C)C=C1)OC
Name
Quantity
77 mg
Type
reactant
Smiles
ClC1=C(C=C2C(=CNC2=C1)C(=O)OC)B1OCC(CO1)(C)C
Name
Quantity
0.5 mL
Type
reactant
Smiles
C(C)O
Name
Quantity
0.4 mL
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
1.5 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Nitrogen was bubbled through the mixture for 20 min
Duration
20 min
CUSTOM
Type
CUSTOM
Details
The mixture was then sealed
TEMPERATURE
Type
TEMPERATURE
Details
to cool to 23° C.
ADDITION
Type
ADDITION
Details
diluted with ethyl acetate (5 mL)
FILTRATION
Type
FILTRATION
Details
filtered through Celite
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The filtrate was dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
Purification by column chromatography (silica gel, 0-50% ethyl acetate in heptane)

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1[C@@H](CCC1)COC1=C(C=C(C=C1)C=1C=C2C(=CNC2=CC1Cl)C(=O)OC)OC
Name
Type
product
Smiles
OCC(C)(CO)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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